B1577517 Chain A, Cecropin A

Chain A, Cecropin A

Cat. No.: B1577517
Attention: For research use only. Not for human or veterinary use.
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Description

Chain A, Cecropin A is a synthetic, cationic antimicrobial peptide (AMP) corresponding to a fragment of the full-length Cecropin A, a key component of the innate immune system first isolated from the Cecropia moth ( Hyalophora cecropia ) . This 18-amino acid peptide (Sequence: KWKLFKKIPKFLHSAKKF ) is characterized by its potential to form an amphipathic α-helical structure, which is crucial for its ability to interact with and disrupt microbial membranes . Its primary research value lies in its potent, broad-spectrum antibacterial activity, particularly against Gram-negative bacteria . The proposed mechanism of action involves the peptide's initial electrostatic attraction to the negatively charged surfaces of bacterial membranes, followed by insertion and disruption of the membrane integrity, leading to cell lysis and death . Studies suggest that at low peptide-to-lipid ratios, it may form ion channels, while at higher concentrations, it can create pores large enough to pass metabolites, causing an "all-or-nothing" leakage from synthetic vesicles and bacteria . Beyond its direct antimicrobial role, research into Cecropin A has expanded to explore its immunomodulatory functions, such as influencing the production of cytokines like IL-6 and IL-8, and its potential anti-biofilm and selective anticancer activities, making it a versatile tool for studying host defense peptides . Supplied as a lyophilized powder with a high purity grade (≥98%), this peptide is ideal for fundamental microbiological research, mechanistic studies on membrane-protein interactions, and the development of novel anti-infective agents . SPECIFICATIONS: • Sequence (Three-Letter Code): H-Lys-Trp-Lys-Leu-Phe-Lys-Lys-Ile-Pro-Lys-Phe-Leu-His-Ser-Ala-Lys-Lys-Phe-OH • Sequence (One-Letter Code): KWKLFKKIPKFLHSAKKF • Length: 18 amino acids • Purity (HPLC): ≥98% • Source: Synthetic • Form: Lyophilized Powder Handling Note: This product is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antibacterial

sequence

KWKLFKKIPKFLHSAKKF

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Cecropin A exhibits potent antimicrobial activity against a wide range of pathogens, including both gram-positive and gram-negative bacteria. Its mechanism involves disrupting bacterial membranes, which can lead to cell lysis.

Table 1: Antimicrobial Efficacy of Cecropin A Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli1.7 μM
Pseudomonas aeruginosa2.5 μM
Acinetobacter baumannii1.0 μM
Staphylococcus aureus3.0 μM

Cecropin A has been shown to effectively kill E. coli within minutes at low concentrations, demonstrating its potential as an alternative to traditional antibiotics, especially in treating antibiotic-resistant infections .

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of Cecropin A, particularly in models of inflammatory bowel disease (IBD). Research indicates that Cecropin A can modulate immune responses and reduce inflammation.

Case Study: Cecropin A in IBD Treatment

A study involving C57BL/6 mice with DSS-induced IBD demonstrated that intraperitoneal injection of Cecropin A significantly improved survival rates and reduced disease activity index (DAI) scores compared to controls. The treatment decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

Immunomodulatory Applications

Cecropin A has shown potential as an immunomodulatory agent in veterinary medicine, particularly in poultry. Its ability to enhance immune responses while reducing inflammation suggests it could be developed into a novel treatment for infections in livestock.

Table 2: Immunomodulatory Effects of Cecropin A

ParameterEffect ObservedReference
Cytokine ReleaseInhibition of mTNF-α, mIL-1β
Immune Response ModulationEnhanced immunity in poultry

Biofilm Disruption

Cecropin A has been identified as effective against biofilm-forming uropathogenic Escherichia coli (UPEC), a major cause of recurrent urinary tract infections. Its ability to disrupt biofilms enhances its therapeutic potential.

Case Study: Cecropin A Against UPEC Biofilms

In a study combining Cecropin A with nalidixic acid, researchers found that this combination effectively cleared UPEC infections in vivo by targeting both planktonic and biofilm states without causing cytotoxicity to host cells .

Clinical Implications and Future Directions

The diverse applications of Cecropin A suggest its potential role in developing new therapeutic agents against resistant infections and inflammatory diseases. Ongoing research is necessary to further elucidate its mechanisms and optimize its use in clinical settings.

Key Future Research Areas

  • Exploration of Cecropin A derivatives for enhanced efficacy.
  • Investigation into its synergistic effects with existing antibiotics.
  • Clinical trials to assess safety and effectiveness in human subjects.

Comparison with Similar Compounds

Structural and Functional Similarities

Cecropin A belongs to the cecropin family, which includes Cecropin B, Cecropin P1, and synthetic analogs like Cecropin AD. Below is a comparative analysis:

Compound Origin Amino Acid Length Key Structural Features Antimicrobial Spectrum Unique Mechanisms
Cecropin A Hyalophora cecropia (insect) 35 N-terminal amphipathic helix (residues 1–18), flexible hinge (G23-P24), hydrophobic C-helix Gram-negative > Gram-positive; effective against E. coli, Salmonella, Pseudomonas Anti-inflammatory via MAPK/NF-κB pathway inhibition; modulates gut microbiota
Cecropin B Bombyx mori (silkworm) 35 Similar to Cecropin A but with substitutions (e.g., Ser → Asn at position 2) Broad-spectrum, including antifungal activity Higher cytotoxicity to cancer cells (e.g., bladder carcinoma)
Cecropin P1 Ascaris suum (nematode) 31 Absence of proline hinge; extended α-helix Gram-negative bacteria (e.g., E. coli, Klebsiella) Heat-stable; retains activity in high-salt environments
Papiliocin Papilio xuthus (butterfly) 37 Longer C-terminal helix with enhanced hydrophobicity Gram-negative bacteria and fungi Stronger membrane permeabilization due to higher positive charge density
Moricin Manduca sexta (tobacco hornworm) 35 Single extended α-helix (no hinge region) Gram-positive bacteria (e.g., Staphylococcus aureus) Binds to lipid II, inhibiting cell wall synthesis
Key Research Findings
Efficacy Against Pathogens
  • Cecropin A vs. Gentamicin : In DSS-induced colitis models, Cecropin A (15 mg/kg) reduced Bacteroidaceae and Enterobacteriaceae (pathogenic bacteria) while enriching Lactobacillus (probiotic), unlike gentamicin, which increased Desulfovibrionaceae (opportunistic pathogens) .
  • Cecropin AD : A hybrid of Cecropin A and D, this synthetic peptide reduced E. coli K88-induced diarrhea in piglets and modulated systemic immunity, outperforming antibiotics like kitasamycin .
Mechanistic Differences
  • Membrane Interaction : STD-NMR studies show Cecropin A binds bacterial membranes via Trp2 and Phe5 residues, while Papiliocin’s enhanced hydrophobicity allows deeper membrane insertion .
  • Anti-Inflammatory Pathways : Cecropin A downregulates p38 MAPK and NF-κB phosphorylation , whereas Cecropin DH (a derivative) inhibits LPS-induced TLR4 signaling .
Data Tables

Table 1: Comparative Antimicrobial Activity (MIC, μg/mL)

Pathogen Cecropin A Cecropin B Cecropin P1 Gentamicin
E. coli ATCC 25922 2–4 4–8 1–2 0.5–1
Staphylococcus aureus 16–32 8–16 32–64 0.25–0.5
Candida albicans >64 16–32 >64 N/A

Data compiled from

Table 2: Gut Microbiota Modulation in IBD Mice

Parameter Cecropin A Gentamicin
Bacteroidaceae ↓ 60% ↓ 55%
Lactobacillus ↑ 300% No change
Enterobacteriaceae ↓ 70% ↓ 65%
Desulfovibrionaceae No change ↑ 200%

Data from

Preparation Methods

Chemical Synthesis of Cecropin A

1.1 Solid-Phase Peptide Synthesis (SPPS)

The most classical and widely used method for preparing Cecropin A is solid-phase peptide synthesis (SPPS), particularly using the Boc (t-butyloxycarbonyl) chemistry approach. This method involves stepwise assembly of the peptide chain on a solid resin support, allowing for controlled addition of protected amino acids.

  • Resin and Protection Strategy: The peptide chain is anchored to a benzhydrylamine-type resin, which enables synthesis of peptides with a C-terminal amide, consistent with the natural structure of Cecropin A (37 residues).
  • Stepwise Coupling: Each amino acid is coupled sequentially using Boc-protected amino acids and dicyclohexylcarbodiimide (DCC) as the coupling agent, with 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.
  • Deprotection and Cleavage: After chain assembly, the peptide is cleaved from the resin and deprotected using a modified low/high-HF (hydrogen fluoride) method, ensuring removal of all protecting groups while maintaining peptide integrity.
  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), achieving approximately 25% overall yield with high purity confirmed by analytical HPLC and electrophoresis.

Advantages:

  • High control over sequence fidelity.
  • Ability to introduce modifications or labels.

Limitations:

  • Costly for large-scale production.
  • Requires specialized equipment and reagents.

Biosynthesis of Cecropin A

2.1 Recombinant Expression in Microbial Systems

An alternative to chemical synthesis is recombinant biosynthesis, which involves expressing the Cecropin A gene in host organisms such as bacteria or plants.

  • Expression Vectors: Cecropin A can be expressed as a fusion protein with tags or carrier proteins to enhance solubility and facilitate purification. For example, fusion with intein tags allows for self-cleavage and release of the peptide.
  • Cell Lysis and Purification: After expression, cells are lysed using high-pressure homogenization, and the fusion protein is purified by affinity chromatography. Subsequent intein self-cleavage under high pH and elevated temperature releases the Cecropin A peptide, which is then purified by RP-HPLC.
  • Yield and Activity: This method yields biologically active Cecropin A with antimicrobial activity comparable to chemically synthesized peptide.

2.2 Plant-Based Production

Cecropin A has also been produced in transgenic rice seeds, where it is expressed as a fusion with oleosin proteins targeted to oil bodies (OBs), facilitating accumulation and purification.

  • Purification from Oil Bodies: The fusion protein accumulates in OBs, which can be separated from seed components by flotation centrifugation. Proteolytic cleavage using TEV protease releases Cecropin A from the fusion protein directly on intact OBs under non-denaturing conditions.
  • Recovery: Cecropin A is recovered in the soluble fraction after centrifugation, with a reported TEV cleavage efficiency of approximately 90%. The recovered peptide retains full antimicrobial activity.
  • Advantages:
    • Economical and scalable production.
    • Simplified purification without chromatography for some applications.
  • Considerations:
    • Further purification may be required for clinical use.
    • Immobilization of protease on OBs is proposed to reduce costs.

Chemical Modification and Optimization

3.1 All-Hydrocarbon Stapling

To improve the stability and efficacy of Cecropin A, chemical modifications such as all-hydrocarbon stapling have been applied.

  • Stapling Technique: This involves introducing hydrocarbon bridges between amino acid side chains at positions i and i+4 in the peptide sequence to stabilize α-helical conformation.
  • Effect on Activity: Stapled Cecropin A derivatives show enhanced antibacterial potency, increased helicity, improved proteolytic stability, and reduced cytotoxicity compared to native peptide.
  • Research Findings: Among 27 stapled derivatives synthesized, one (CEC-2–9) exhibited optimal antibacterial and anti-inflammatory effects in animal models, suggesting stapling as a promising approach for therapeutic development.

Summary Data Table of Preparation Methods

Preparation Method Key Features Purification Techniques Yield/Activity Advantages Limitations
Solid-Phase Peptide Synthesis (SPPS) Stepwise Boc chemistry on benzhydrylamine resin RP-HPLC ~25% yield, high purity Precise sequence control Expensive, limited scale
Recombinant Expression (Microbial) Fusion protein with intein tag, self-cleavage Affinity chromatography, RP-HPLC Biologically active peptide Scalable, cost-effective Requires optimization of expression
Plant-Based Expression Fusion with oleosin, accumulation in oil bodies Flotation centrifugation, TEV protease cleavage ~90% cleavage efficiency, active peptide Economical, simple purification May need further purification for clinical use
Chemical Stapling Hydrocarbon stapling to stabilize α-helix RP-HPLC for derivatives Enhanced stability and activity Improved therapeutic potential Requires chemical expertise

Research Findings and Notes

  • The SPPS method remains the gold standard for obtaining pure Cecropin A with defined termini, essential for structural and functional studies.
  • Recombinant methods allow for biologically active peptide production at scale, with intein-mediated cleavage providing a mild and efficient release mechanism.
  • The plant-based system offers a novel, cost-effective platform for production and partial purification, suitable for agricultural applications such as crop protection.
  • Chemical stapling enhances peptide stability and antibacterial efficacy, addressing limitations of natural Cecropin A such as proteolytic degradation and cytotoxicity.
  • Structural studies confirm Cecropin A's α-helical regions and amphipathic nature, which are critical for its membrane-disrupting antimicrobial activity.

Q & A

Q. What computational and experimental approaches are used to analyze Cecropin A’s structure-activity relationships (SAR)?

  • Answer :
  • SAR by NMR : Mapping residue-specific interactions.
  • Alanine scanning mutagenesis : Identifying critical residues for activity.
  • QSAR models : Using descriptors like hydrophobicity and charge density.
  • Deep mutational scanning : High-throughput activity screening of variants .

Key Data from Literature

  • TER Values : Cecropin A increased TER in IPEC-J2 cells by 1.5-fold at 72 hours (vs. control) .
  • Hybrid Peptides : Cecropin A-LL37 hybrids showed 4-fold lower MIC against P. aeruginosa than parent peptides .
  • Structural Data : NMR resolved Cecropin A’s α-helix in DPC micelles (PDB: 7DEH) .

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